molecular formula C21H28N2O3S B4647244 ETHYL 2-[[4-(TERT-BUTYL)BENZOYL](PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-[[4-(TERT-BUTYL)BENZOYL](PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4647244
M. Wt: 388.5 g/mol
InChI Key: OIXXAHCIVUZPOD-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(TERT-BUTYL)BENZOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as thiourea, chloroacetyl chloride, and various catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(TERT-BUTYL)BENZOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-[4-(TERT-BUTYL)BENZOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(TERT-BUTYL)BENZOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzoyl-substituted compounds. Examples are:

  • ETHYL 2-((4-TERT-BUTYLBENZOYL)AMINO)BENZOATE
  • 4-TERT-BUTYLBENZOYL CHLORIDE

Uniqueness

ETHYL 2-[4-(TERT-BUTYL)BENZOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)-propylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-7-13-23(20-22-14(3)17(27-20)19(25)26-8-2)18(24)15-9-11-16(12-10-15)21(4,5)6/h9-12H,7-8,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXXAHCIVUZPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 2-[[4-(TERT-BUTYL)BENZOYL](PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[[4-(TERT-BUTYL)BENZOYL](PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[[4-(TERT-BUTYL)BENZOYL](PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[[4-(TERT-BUTYL)BENZOYL](PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[[4-(TERT-BUTYL)BENZOYL](PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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